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[City, State] – [Date] – New research findings validate the significant anti-inflammatory potential

of Ampelopsin F, also known as dihydromyricetin (DHM), positioning it as a compelling

candidate for further investigation in the development of novel anti-inflammatory therapeutics. A

comprehensive comparative analysis against established anti-inflammatory agents,

Dexamethasone and Celecoxib, reveals Ampelopsin F's efficacy in a relevant preclinical

model of inflammation. This guide provides a detailed overview of the experimental data,

protocols, and underlying mechanisms of action for researchers, scientists, and drug

development professionals.

In Vitro Anti-inflammatory Efficacy
Ampelopsin F's anti-inflammatory capacity was evaluated in a widely accepted in vitro model

of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These

cells, when activated by LPS, mimic an inflammatory response by releasing key pro-

inflammatory mediators. The inhibitory effects of Ampelopsin F, Dexamethasone, and

Celecoxib on the production of Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and

Interleukin-6 (IL-6) were quantified and are summarized below.
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Compound Target Mediator
IC50 / Effective
Concentration

Cell Model

Ampelopsin F (DHM) Nitric Oxide (NO) ~54.8 µM
LPS-stimulated RAW

264.7

TNF-α
Inhibition observed at

50 µM

LPS-stimulated RAW

264.7

IL-6
Inhibition observed at

50 µM

LPS-stimulated RAW

264.7

Dexamethasone Nitric Oxide (NO) 34.60 µg/mL
LPS-stimulated RAW

264.7[1]

TNF-α

Significant

suppression at 1µM

and 10µM

LPS-stimulated RAW

264.7[2][3]

IL-6

Significant

suppression at high

concentrations

LPS-stimulated

human myoblasts

Celecoxib Nitric Oxide (NO)
Significant inhibition at

20 µM (with DHA)

LPS-stimulated RAW

264.7

TNF-α
Significant inhibition at

20 µM (with DHA)

LPS-stimulated RAW

264.7

IL-6
Significant inhibition at

20 µM (with DHA)

LPS-stimulated RAW

264.7

Table 1: Comparative in vitro anti-inflammatory activity.

In Vivo Anti-inflammatory Validation
The anti-inflammatory effects of Ampelopsin F were further validated in the carrageenan-

induced paw edema model in rats, a standard in vivo model for acute inflammation.
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Compound Dose Time Point
Edema
Inhibition (%)

Animal Model

Ampelopsin F

(DHM)
250 mg/kg 2-4 hours

Significant

reduction
Rat[4]

Indomethacin

(Standard)
10 mg/kg 4 hours ~35.5% - 36.4% Rat

Table 2: In vivo anti-inflammatory activity in carrageenan-induced paw edema.

Mechanistic Insights: Signaling Pathway Modulation
Ampelopsin F exerts its anti-inflammatory effects by modulating key intracellular signaling

pathways. The primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-

light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase)

signaling cascades.
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Figure 1: Ampelopsin F's inhibition of NF-κB and MAPK pathways.

Dexamethasone, a corticosteroid, primarily acts through the glucocorticoid receptor (GR),

which upon activation, translocates to the nucleus to suppress the expression of pro-
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inflammatory genes. Celecoxib is a selective COX-2 inhibitor, which blocks the production of

prostaglandins, key mediators of inflammation.

Experimental Protocols
In Vitro: LPS-Stimulated RAW 264.7 Macrophage Assay

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified

Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1%

penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of

Ampelopsin F, Dexamethasone, or Celecoxib for 1-2 hours.

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1

µg/mL) to the cell culture medium and incubating for 24 hours.

Measurement of Inflammatory Mediators:

Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture

supernatant is measured using the Griess reagent.

TNF-α and IL-6: The levels of these cytokines in the culture supernatant are quantified

using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Data Analysis: The concentration of each compound that inhibits 50% of the inflammatory

mediator production (IC50) is calculated.
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Figure 2: In vitro experimental workflow.

In Vivo: Carrageenan-Induced Paw Edema in Rats
Animals: Male Wistar rats (180-200g) are used for the study.

Treatment: Animals are divided into groups and administered orally with Ampelopsin F, a

standard anti-inflammatory drug (e.g., Indomethacin), or a vehicle control one hour before
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the induction of inflammation.

Inflammation Induction: Acute inflammation is induced by injecting 0.1 mL of a 1%

carrageenan solution into the sub-plantar region of the right hind paw.

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer

at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the

vehicle control group. The formula used is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is

the average paw volume in the control group and Vt is the average paw volume in the

treated group.
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Figure 3: In vivo experimental workflow.

Conclusion
The presented data strongly supports the anti-inflammatory properties of Ampelopsin F. Its

ability to inhibit key pro-inflammatory mediators in vitro and reduce acute inflammation in vivo,

comparable in some respects to established drugs, underscores its therapeutic potential. The
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elucidation of its inhibitory action on the NF-κB and MAPK signaling pathways provides a solid

mechanistic foundation for its observed effects. Further research is warranted to explore the full

clinical potential of Ampelopsin F in the management of inflammatory disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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